molecular formula C11H13ClFN B2790649 N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride CAS No. 2379918-45-1

N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride

Cat. No. B2790649
CAS RN: 2379918-45-1
M. Wt: 213.68
InChI Key: XSCONYOKUUZXSI-UHFFFAOYSA-N
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Description

“N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is a chemical compound with the CAS Number: 2379918-45-1 . It has a molecular weight of 213.68 . It is a solid at ambient temperature .


Physical And Chemical Properties Analysis

“this compound” is a solid at ambient temperature . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride acts as a substrate for various biochemical and physiological effects. The compound is able to interact with various enzymes and receptors in the body, which can lead to a variety of effects. For example, it can inhibit the enzyme acetylcholinesterase, which can lead to an increase in the levels of the neurotransmitter acetylcholine. It can also interact with various receptors, such as muscarinic receptors, which can lead to an increase in the levels of the neurotransmitter dopamine.
Biochemical and Physiological Effects
N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride has a variety of biochemical and physiological effects. The compound is able to interact with various enzymes and receptors in the body, leading to a variety of effects. For example, it can inhibit the enzyme acetylcholinesterase, leading to an increase in the levels of the neurotransmitter acetylcholine. It can also interact with various receptors, such as muscarinic receptors, leading to an increase in the levels of the neurotransmitter dopamine. Additionally, the compound has been shown to have anti-inflammatory, anti-nociceptive, and anti-convulsant effects.

Advantages and Limitations for Lab Experiments

N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride has several advantages for use in laboratory experiments. The compound is relatively inexpensive and easy to obtain, and it can be used to synthesize a variety of organic compounds. Additionally, it can be used to study the effects of various drugs and other compounds on biochemical and physiological processes. However, there are some limitations to its use in laboratory experiments. The compound is relatively unstable and can decompose over time, and it can also be toxic if not handled properly.

Future Directions

N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride has many potential future applications in scientific research. It can be used to further study the effects of various drugs and other compounds on biochemical and physiological processes. Additionally, it can be used to synthesize a variety of organic compounds, which can be used in the development of new drugs and other compounds. Finally, it can be used to study the effects of various compounds on the nervous system and other physiological systems.

Synthesis Methods

N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride is synthesized via a two-step process. The first step involves the reaction of 4-fluorophenylacetic acid with potassium hydroxide in aqueous solution. This reaction produces 4-fluorophenylacetyl chloride, which is then reacted with ethylamine in the presence of a base such as sodium hydroxide. This reaction produces the desired compound, N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride.

Scientific Research Applications

N-[1-(N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochlorideyl)ethyl]prop-2-yn-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and pharmacology. It is used as an intermediate in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used as a substrate for various biochemical and physiological effects, as it can be used to study the effects of various drugs and other compounds on biochemical and physiological processes.

Safety and Hazards

The safety information available indicates that “N-[1-(4-Fluorophenyl)ethyl]prop-2-yn-1-amine hydrochloride” is potentially dangerous. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .

properties

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN.ClH/c1-3-8-13-9(2)10-4-6-11(12)7-5-10;/h1,4-7,9,13H,8H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCONYOKUUZXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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